Palladium(II) Complexes of 3-Acetyl-8-methoxycoumarin Schiff Bases Exhibit Up to 3.2-Fold Higher Potency than Cisplatin Against MCF-7 Cancer Cells
The synthesis of palladium(II) complexes from 3-acetyl-8-methoxycoumarin Schiff bases yields compounds with superior antiproliferative activity compared to the clinical standard, cisplatin. The most potent complex in the series, complex 3, demonstrated significantly lower IC50 values against both MCF-7 (human breast cancer) and A549 (human lung carcinoma) cell lines relative to cisplatin [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Pd(II) Complex 3: IC50 = 5.20 ± 0.15 µM (MCF-7); 5.09 ± 0.13 µM (A549) |
| Comparator Or Baseline | Cisplatin: IC50 = 16.79 ± 0.08 µM (MCF-7); 15.10 ± 0.05 µM (A549) |
| Quantified Difference | 3.2-fold more potent against MCF-7; 3.0-fold more potent against A549 |
| Conditions | In vitro cell viability assay (MCF-7 and A549 cell lines) |
Why This Matters
This demonstrates the potential of 3-acetyl-8-methoxycoumarin as a scaffold for developing novel anticancer metallodrugs that may overcome the limitations of platinum-based chemotherapeutics like cisplatin.
- [1] Aswini, G., et al. (2018). Synthesis, spectral, structural characterization and biological activity of new palladium(II) complexes containing 3-acetyl-8-methoxy-2H-chromen-2-one derived Schiff bases. Applied Organometallic Chemistry, 32(7), e4387. DOI: 10.1002/aoc.4387 View Source
